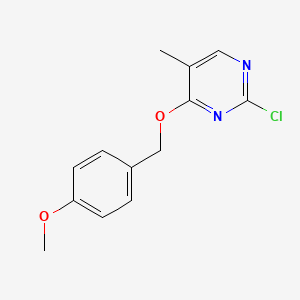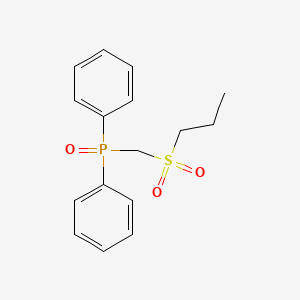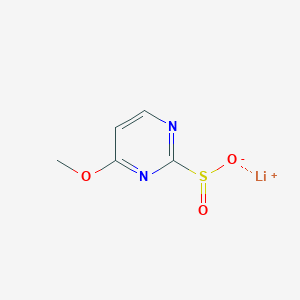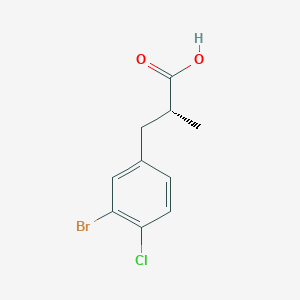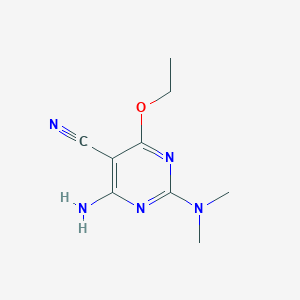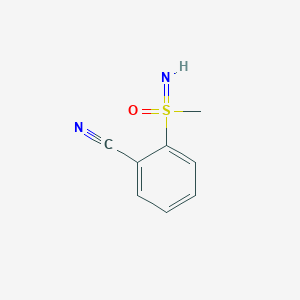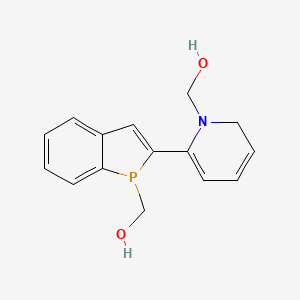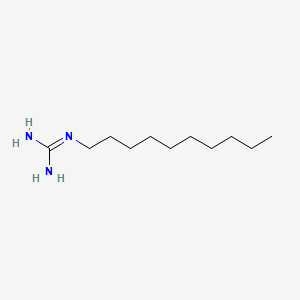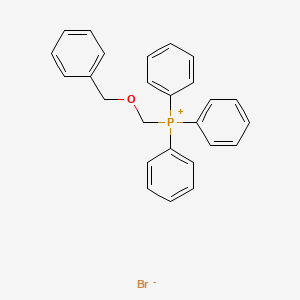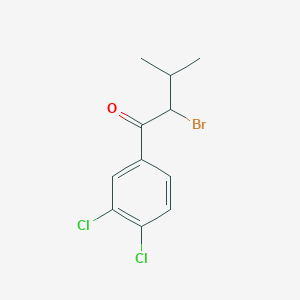
3-chloro-2-Methoxy-tetrahydro-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-Methoxy-tetrahydro-pyran is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-Methoxy-tetrahydro-pyran typically involves the chlorination of 2-Methoxy-tetrahydropyran. One common method is the reaction of 2-Methoxy-tetrahydropyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methoxy-tetrahydropyran+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-Methoxy-tetrahydro-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Oxidation Reactions: Oxidation can convert the methoxy group to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-hydroxy-2-Methoxy-tetrahydro-pyran or 3-amino-2-Methoxy-tetrahydro-pyran.
Elimination: Formation of 2-Methoxy-3,4-dihydro-2H-pyran.
Oxidation: Formation of 3-chloro-2-oxo-tetrahydro-pyran.
Scientific Research Applications
3-chloro-2-Methoxy-tetrahydro-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-Methoxy-tetrahydro-pyran depends on its chemical reactivity. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. These reactions can lead to the formation of various products that interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-tetrahydropyran: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-tetrahydropyran:
2-Methoxy-3,4-dihydro-2H-pyran: An unsaturated derivative with different chemical properties.
Properties
CAS No. |
6581-61-9 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |
InChI Key |
XYYFHZQMPLJWQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)
